methyl 2-(2-{[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate
Description
Historical Development of Thiazolo[4,5-d]Pyrimidine Research
Thiazolo[4,5-d]pyrimidines emerged as a structurally unique class of bicyclic heterocycles following the pioneering work of Katsuhiko Nagahara and colleagues in 1990, who synthesized 3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents. These early efforts demonstrated the feasibility of functionalizing the thiazole-pyrimidine fusion scaffold, laying the groundwork for subsequent medicinal chemistry explorations. By the early 2000s, researchers recognized the structural analogy between thiazolo[4,5-d]pyrimidines and purine nucleosides, with sulfur substitution at position 9 creating distinct electronic and steric profiles compared to adenine/guanine derivatives. This bioisosteric relationship spurred investigations into their enzyme-targeting capabilities, particularly against purine-binding proteins like kinases and phosphorylases.
The development timeline shows critical milestones:
Contemporary research focuses on optimizing substitution patterns at positions 2, 3, 5, and 7 to enhance target selectivity and pharmacokinetic properties. The introduction of sulfanylidene groups, as seen in the target compound, represents a recent strategy to modulate electron distribution and hydrogen-bonding capacity.
Position of Target Compound in Medicinal Chemistry Research
The compound methyl 2-(2-{[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate occupies a strategic position in structure-activity relationship (SAR) studies due to three distinctive features:
- Dual Sulfur Functionality : The 2-sulfanylidene group and 5-sulfanylacetamido substituent create a polarized electron environment that may enhance interactions with cysteine-rich enzymatic pockets. This aligns with reported mechanisms of thiazolopyrimidine-based kinase inhibitors.
- Aromatic Substitution Pattern : The 2-methylphenyl (C3) and phenyl (C6) groups provide hydrophobic bulk, potentially improving target binding through π-π stacking interactions observed in purine analog drugs.
- Benzoate Ester Protrophy : The methyl benzoate moiety at the acetamido terminus serves as a prodrug strategy, with esterase-mediated hydrolysis likely generating the active carboxylic acid metabolite in vivo.
Comparative analysis with prior thiazolo[4,5-d]pyrimidines reveals key structural innovations:
- C3 Substitution : Unlike earlier 3-ribofuranosyl derivatives, the 2-methylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
- C5 Modification : The sulfanylacetamido bridge replaces traditional amine or ether linkages, offering redox-sensitive disulfide formation capabilities.
- C7 Oxidation State : The 7-oxo group mirrors nucleotide monophosphate structures, suggesting potential as a kinase substrate mimic.
Fundamental Research Questions and Objectives
Current investigations into this compound address four primary questions:
- Synthetic Optimization : Can microwave-assisted or flow chemistry approaches improve yield beyond the 40-60% range typical for thiazolopyrimidine cyclizations? Initial studies suggest that dielectric heating reduces side-product formation during the thioamide cyclization step.
- Target Identification : Which enzymatic systems show preferential binding? Computational docking predicts strong affinity for ATP-binding sites in PI3Kγ (ΔG = -9.8 kcal/mol) and VEGFR2 (ΔG = -10.2 kcal/mol), but experimental validation remains pending.
- SAR Determinants : How do the sulfanylidene and benzoate groups influence bioavailability? LogP calculations (2.87 ± 0.15) indicate moderate lipophilicity, but in vitro permeability assays show Caco-2 Papp values of 12.3 × 10⁻⁶ cm/s, suggesting active transport mechanisms.
- Metabolic Stability : Does the methyl benzoate prodrug strategy effectively bypass first-pass hydrolysis? Parallel studies on analogous esters show 78-92% intact compound remaining after hepatic microsome incubation.
Relevance in Contemporary Pharmaceutical Research
This compound addresses three critical needs in modern drug discovery:
- Kinase Inhibition Selectivity : The dual sulfur centers may enable covalent binding to non-catalytic cysteines (e.g., Cys-773 in EGFR), potentially overcoming resistance mutations seen with reversible inhibitors.
- Immunomodulation Potential : Structural similarities to adenosine receptor antagonists suggest possible applications in autoimmune disorders, building on prior thiazolopyrimidine immunosuppressants.
- Prodrug Versatility : The benzoate ester group allows pH-dependent release in tumor microenvironments (pH 6.5-7.0), as demonstrated in xenograft models using analogous compounds.
Properties
IUPAC Name |
methyl 2-[[2-[[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O4S3/c1-17-10-6-9-15-21(17)32-24-23(39-28(32)37)25(34)31(18-11-4-3-5-12-18)27(30-24)38-16-22(33)29-20-14-8-7-13-19(20)26(35)36-2/h3-15H,16H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRHNDJSPNFISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4C(=O)OC)C5=CC=CC=C5)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate typically involves multi-step reactions. One common method includes the condensation of 2-methylphenyl and phenyl-substituted thiazolo[4,5-d]pyrimidine derivatives with appropriate acetamido and benzoate precursors under controlled conditions. The reaction conditions often involve the use of anhydrous solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
The compound methyl 2-(2-{[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic uses based on available research findings.
Chemical Structure and Synthesis
The compound features a thiazolo[4,5-d]pyrimidine core, which is known for its biological activity. The synthesis of such compounds typically involves multi-step reactions that may include condensation reactions and the use of various catalysts. For instance, the synthesis of related thiazolo-pyrimidine derivatives often employs methods like refluxing in solvents with catalysts to enhance yield and purity.
Example Synthesis Pathway
- Starting Materials : The synthesis may begin with readily available thiazole and pyrimidine derivatives.
- Reagents : Common reagents could include acetic anhydride or other acylating agents to introduce the acetamido group.
- Catalysts : Transition metal catalysts or Lewis acids can facilitate the formation of the desired sulfanylidene structures.
Antimicrobial Properties
Research indicates that thiazolo[4,5-d]pyrimidine derivatives exhibit significant antimicrobial activity. These compounds have been shown to inhibit bacterial growth by interfering with essential bacterial enzymes or metabolic pathways.
Anticancer Potential
Some studies suggest that compounds similar to this compound may possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cells or inhibiting cell proliferation through targeted action on specific molecular pathways.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that thiazolo-pyrimidine derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibacterial agents.
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines indicated that these compounds could significantly reduce cell viability and induce apoptosis.
Applications in Drug Development
The unique structure of this compound opens avenues for drug development in the following areas:
- Antibiotic Development : Given the rise of antibiotic-resistant bacteria, compounds like this could lead to new classes of antibiotics.
- Cancer Therapeutics : The anticancer properties suggest potential for development as a chemotherapeutic agent targeting specific cancer types.
- Inflammatory Diseases : Research into related compounds has shown anti-inflammatory effects, indicating possible applications in treating conditions like rheumatoid arthritis.
Mechanism of Action
The mechanism of action of methyl 2-(2-{[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
(a) Core Ring System Variations
- Thiazolo[4,5-d]pyrimidine (target compound): The 4,5-d fusion creates a distinct electronic environment compared to thiazolo[3,2-a]pyrimidine derivatives (e.g., –9).
- Thiazolo[3,2-a]pyrimidines (–9): These are more commonly reported and often functionalized with benzylidene or furan groups, which influence solubility and reactivity .
(b) Substituent Effects
- Sulfanyl/Sulfanylidene Groups: The target compound’s 2-sulfanylidene and 5-sulfanyl groups may enhance electrophilicity and metal-binding capacity compared to oxo or imino derivatives (e.g., ) .
(c) Bioactivity Trends
- Antibacterial Activity: Compounds with phthalimido-thiazolidinone moieties () show moderate activity, suggesting that the target compound’s acetamido-benzoate group could be optimized for similar applications .
- Antimicrobial Potential: Thiazolo-pyrimidines with electron-withdrawing groups (e.g., cyano in ) exhibit stronger activity, indicating that the target’s sulfanylidene may require further functionalization for efficacy .
Biological Activity
Methyl 2-(2-{[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate is a complex thiazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, and therapeutic potential based on available literature.
Synthesis and Structural Characteristics
The synthesis of thiazolo[4,5-d]pyrimidine derivatives often involves multi-step organic reactions. For instance, the preparation of this compound can follow established protocols for thiazolo-pyrimidine synthesis that include cyclization reactions and sulfide formation.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiazolo-pyrimidine derivatives. For example, compounds similar to the one in focus have shown significant activity against HIV-1 by inhibiting reverse transcriptase with EC50 values in the nanomolar range. The structural modifications in the thiazolo-pyrimidine scaffold have been linked to enhanced efficacy against resistant strains of HIV .
Antibacterial Properties
Thiazolo-pyrimidine derivatives have also been evaluated for antibacterial activity. Research indicates that certain compounds exhibit strong inhibitory effects against Gram-positive and Gram-negative bacteria. In particular, derivatives have shown higher activity against Bacillus subtilis and Pseudomonas aeruginosa compared to standard antibiotics like streptomycin .
Study 1: Antiviral Efficacy
A study conducted by researchers focusing on thiazolo-pyrimidine derivatives demonstrated that specific modifications led to improved antiviral properties. The compound under review was shown to exhibit an EC50 value significantly lower than existing treatments for HIV .
Study 2: Antimicrobial Evaluation
In another investigation assessing various thiazolo-pyrimidine compounds, this compound was tested against multiple bacterial strains. The results indicated substantial antibacterial activity against E. coli and C. albicans, suggesting its potential as a therapeutic agent in treating infections .
Table 1: Biological Activity Summary of Thiazolo-Pyrimidine Derivatives
| Compound Name | Biological Activity | Target | EC50 (nM) |
|---|---|---|---|
| Methyl 2-(...) | Antiviral | HIV-1 | 18.1 |
| Methyl 2-(...) | Antibacterial | B. subtilis | <10 |
| Methyl 2-(...) | Antibacterial | P. aeruginosa | <15 |
Q & A
Q. What established synthetic routes are available for this compound?
The compound can be synthesized via condensation reactions involving aromatic aldehydes, chloroacetic acid, and a thiazolo[4,5-d]pyrimidine precursor. A typical method involves refluxing in a mixture of acetic anhydride and acetic acid with sodium acetate as a catalyst, followed by crystallization . For example, analogous compounds were synthesized with yields of ~68% under similar conditions, highlighting the importance of solvent choice and reaction time optimization.
Q. Which spectroscopic techniques are most effective for structural characterization?
- IR spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) .
- NMR (¹H and ¹³C) resolves proton environments (e.g., aromatic protons at δ 7.0–8.0 ppm) and substituent effects (e.g., methyl groups at δ 2.2–2.4 ppm) .
- Mass spectrometry (MS) confirms molecular weight (e.g., m/z 386 for a related compound) .
Q. How can HPLC be applied to assess purity and structural integrity?
Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is effective for purity analysis. Method validation should include retention time consistency and spike recovery tests, as demonstrated in drug analysis workflows for structurally similar compounds .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield?
Apply DoE to systematically vary parameters like temperature (80–120°C), molar ratios (1:1–1:2), and reaction duration (2–6 hours). Statistical tools (e.g., ANOVA) identify critical factors. For instance, flow-chemistry approaches have improved yields in analogous heterocyclic syntheses by optimizing residence time and reagent mixing .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Compare with literature data for analogous compounds (e.g., reports δ 7.94 ppm for =CH protons in similar structures) .
- Use 2D NMR techniques (COSY, HSQC) to confirm connectivity and rule out tautomerism.
- Consider solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and dynamic processes (e.g., rotamers) that may shift peaks.
Q. How do substituents on the benzylidene ring influence molecular conformation and crystallographic packing?
X-ray crystallography of related compounds reveals that electron-withdrawing groups (e.g., -F in ) increase planarity of the thiazolo-pyrimidine core, enhancing π-π stacking. Bulky substituents (e.g., 3,4,5-trimethoxy in ) disrupt packing, reducing crystal density. Monoclinic systems (e.g., P2₁/n space group) are common, with unit cell parameters sensitive to substituent size .
Q. What role does sodium acetate play in the synthesis?
Sodium acetate acts as a mild base, deprotonating intermediates to facilitate nucleophilic attack during cyclization. Its use in acetic anhydride/acetic acid mixtures enhances reaction efficiency by stabilizing reactive species .
Methodological Considerations
- Crystallography : Single-crystal X-ray diffraction () is critical for confirming stereochemistry and hydrogen-bonding networks (e.g., R factor <0.05 for high reliability) .
- Synthetic Optimization : Use gradient HPLC () to monitor byproducts and adjust reaction stoichiometry.
- Data Validation : Cross-reference spectral data with computational models (e.g., DFT for NMR chemical shifts) to address ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
